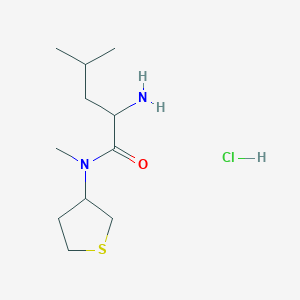![molecular formula C15H18N2O4 B2951443 N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide CAS No. 2199783-48-5](/img/structure/B2951443.png)
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, also known as OXA-23, is a carbapenemase enzyme that is commonly found in Acinetobacter baumannii, a gram-negative bacterium that causes a range of infections in humans. OXA-23 has become a significant concern for healthcare providers due to its ability to confer resistance to carbapenem antibiotics, which are often used as a last resort for treating infections caused by multidrug-resistant bacteria.
Mécanisme D'action
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide confers resistance to carbapenem antibiotics by hydrolyzing the beta-lactam ring, which is a key component of these antibiotics. This results in the inactivation of the antibiotic and renders it ineffective against the bacterium. N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide is able to hydrolyze a wide range of carbapenem antibiotics, making it a significant threat to public health.
Biochemical and physiological effects:
In addition to its role in antibiotic resistance, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to have other biochemical and physiological effects on bacteria and host cells. For example, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to increase the production of reactive oxygen species in bacteria, which can lead to oxidative stress and cell damage. Additionally, N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been shown to interact with host immune cells, which may contribute to the pathogenesis of infections caused by carbapenem-resistant bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide in lab experiments has several advantages, including its ability to confer resistance to carbapenem antibiotics, which allows researchers to study the effects of antibiotic resistance on bacterial physiology and pathogenesis. However, there are also limitations to the use of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the potential for contamination of other bacterial strains with the plasmid vector used to produce the enzyme.
Orientations Futures
There are several future directions for research on N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, including the development of new antibiotics that are not susceptible to hydrolysis by the enzyme. Additionally, researchers may investigate strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, such as the use of small molecule inhibitors or monoclonal antibodies. Finally, there is a need for further research on the physiological and biochemical effects of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide on bacterial and host cells, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.
Méthodes De Synthèse
The synthesis of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide involves the cloning of the blaN-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide gene, which encodes for the carbapenemase enzyme, into a plasmid vector. The plasmid is then transformed into a suitable host organism, such as Escherichia coli, which is used to produce large quantities of the enzyme. The purified enzyme can then be used for further research or diagnostic purposes.
Applications De Recherche Scientifique
N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide has been the subject of extensive research due to its clinical significance. Studies have focused on understanding the mechanism of action of the enzyme, as well as its biochemical and physiological effects on bacteria and host cells. Additionally, researchers have investigated strategies for inhibiting the activity of N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide, with the aim of developing new treatments for infections caused by carbapenem-resistant bacteria.
Propriétés
IUPAC Name |
N-methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-15(19)17(2)8-14(18)16-11-4-6-12(7-5-11)21-13-9-20-10-13/h3-7,13H,1,8-10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLYMWWJQSFKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)OC2COC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-({[4-(oxetan-3-yloxy)phenyl]carbamoyl}methyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,5-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2951365.png)
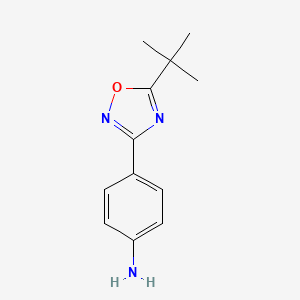
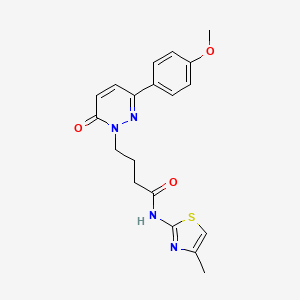
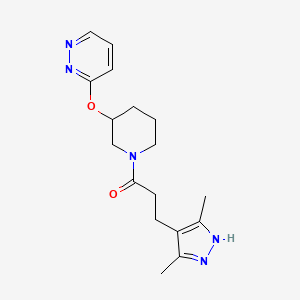


![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)
![Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2951376.png)
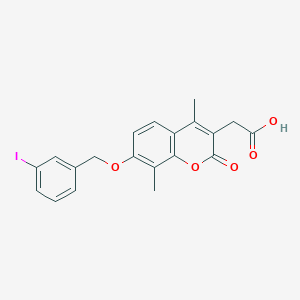
![N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B2951378.png)
![4-[(Propan-2-yloxy)methyl]aniline](/img/structure/B2951379.png)
